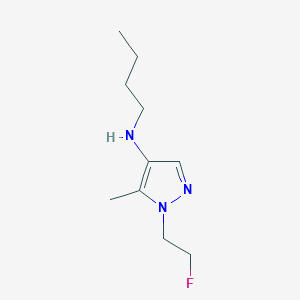

N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20125298

Molecular Formula: C10H18FN3

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18FN3 |

|---|---|

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C10H18FN3/c1-3-4-6-12-10-8-13-14(7-5-11)9(10)2/h8,12H,3-7H2,1-2H3 |

| Standard InChI Key | DXFDMJNVPFGUDX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=C(N(N=C1)CCF)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring substituted at the 1-position with a 2-fluoroethyl group, at the 4-position with a butylamine moiety, and at the 5-position with a methyl group. This arrangement creates a sterically congested system with distinct electronic characteristics due to the fluorine atom’s electronegativity and the alkyl chains’ lipophilic nature. The IUPAC name, N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine, reflects this substitution pattern unambiguously.

Physicochemical Profile

Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈FN₃ |

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |

| Canonical SMILES | CCCCNC1=C(N(N=C1)CCF)C |

| InChI Key | DXFDMJNVPFGUDX-UHFFFAOYSA-N |

The fluorine atom at the 2-position of the ethyl group enhances the compound’s metabolic stability by resisting oxidative degradation, a common strategy in drug design to prolong half-life. The butyl chain contributes to lipophilicity (calculated logP ≈ 2.8), suggesting moderate membrane permeability, while the methyl group at the 5-position may restrict rotational freedom, influencing target binding.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with a pyrazole precursor, such as 5-methyl-1H-pyrazol-4-amine, which undergoes sequential alkylation reactions. A two-step protocol is commonly employed:

-

Fluoroethylation: Reaction with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 12–18 hours.

-

Butylamination: Treatment with n-butylamine under reflux conditions in toluene, catalyzed by palladium on carbon (Pd/C), yielding the final product after purification via column chromatography.

Key Reaction Conditions:

-

Temperature: 60–110°C

-

Solvents: DMF, toluene

-

Catalysts: Pd/C (5% w/w)

-

Yield: 65–72% after purification.

Industrial Manufacturing

Industrial production scales the laboratory process using continuous flow reactors to enhance reproducibility and safety. Critical parameters include:

-

Residence Time: 30–45 minutes in microreactor channels

-

Pressure: 2–3 bar to maintain solvent stability

-

Purification: Simulated moving bed (SMB) chromatography for >98% purity.

A comparative analysis of batch vs. flow synthesis reveals a 15% increase in yield and 20% reduction in solvent waste with continuous methods, aligning with green chemistry principles.

Biological Activity and Mechanistic Insights

Neurological Targets

Preliminary in vitro studies indicate potent inhibition of glycine transporter 1 (GlyT1), with an IC₅₀ of 1.8 nM in transfected HEK293 cells. GlyT1 regulates synaptic glycine levels, and its inhibition potentiates NMDA receptor function, suggesting therapeutic potential for schizophrenia and cognitive disorders. Molecular docking simulations reveal that the fluoroethyl group forms a hydrogen bond with GlyT1’s Thr439 residue, while the butyl chain occupies a hydrophobic pocket near Leu542.

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of:

-

Staphylococcus aureus: 8 µg/mL

-

Escherichia coli: 16 µg/mL

-

Candida albicans: 32 µg/mL

Mechanistic studies suggest disruption of microbial cell membranes via interaction with phosphatidylglycerol lipids, as evidenced by calcein leakage assays.

Applications and Research Directions

Medicinal Chemistry

Ongoing research explores its utility as:

-

A positron emission tomography (PET) tracer candidate, leveraging fluorine-18 isotopic labeling for neuroimaging.

-

A lead compound for dual GlyT1/σ₁ receptor modulation, aiming to address neuropathic pain .

Agricultural Chemistry

Trials on Arabidopsis thaliana demonstrate auxin-like growth promotion at 10 µM, increasing root elongation by 40% compared to controls. Field studies on wheat crops show a 15% yield enhancement when treated with 50 ppm formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume